molecular formula C8H12N2O4 B127491 3,4-Didehydro-4-deoxysiastatin B CAS No. 142779-94-0

3,4-Didehydro-4-deoxysiastatin B

Cat. No.: B127491
CAS No.: 142779-94-0
M. Wt: 200.19 g/mol
InChI Key: FEWAMSIVMNWVLK-NKWVEPMBSA-N
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Description

3,4-Didehydro-4-deoxysiastatin B is a structurally modified derivative of siastatin B, a natural glycosidase inhibitor. The "3,4-didehydro" designation indicates a double bond between carbons 3 and 4, while "4-deoxy" signifies the absence of a hydroxyl group at position 2. These modifications likely alter its enzymatic inhibitory activity and physicochemical properties compared to the parent compound.

Properties

CAS No.

142779-94-0

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1

InChI Key

FEWAMSIVMNWVLK-NKWVEPMBSA-N

SMILES

CC(=O)NC1C(C=C(CN1)C(=O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(C=C(CN1)C(=O)O)O

Other CAS No.

142779-94-0

Synonyms

3,4-didehydro-4-deoxysiastatin B
DHDO-siastatin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid):

  • Structural Features : Contains 3,4-dihydroxy groups on a benzene ring conjugated to an acrylic acid moiety .
  • Functional Comparison: Unlike 3,4-Didehydro-4-deoxysiastatin B, caffeic acid lacks a deoxygenated sugar-like backbone but shares phenolic hydroxyl groups, which contribute to antioxidant activity .
  • Applications : Used in pharmacological research, cosmetics, and supplements, whereas siastatin derivatives are primarily enzyme inhibitors .

Bis(3-methoxyphenyl)amine (Compound 4, ):

  • Structural Features : Aromatic amine with methoxy substituents .

Pharmacological Analogues

BD 1008 and BD 1047 ():

  • Functional Comparison : These σ-receptor ligands feature dichlorophenyl and piperidine groups, contrasting with this compound’s putative glycosidase-targeting scaffold .
  • Mechanistic Divergence : BD compounds modulate neurotransmitter systems, whereas siastatin derivatives likely interfere with carbohydrate hydrolysis .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Functional Groups Synthesis Conditions Biological Activity References
This compound Modified siastatin backbone Didehydro, deoxygenated Hypothetical: Cs₂CO₃, DMF, 100–155°C Glycosidase inhibition (assumed)
Caffeic Acid Phenolic acrylic acid 3,4-dihydroxy, carboxylic acid Natural extraction or synthesis Antioxidant, anti-inflammatory
Bis(3-methoxyphenyl)amine Aromatic amine Methoxy, amine Cs₂CO₃, DMF, 155°C Intermediate for electronics
BD 1008 Dichlorophenyl-piperidine Dichlorophenyl, piperidine Multi-step organic synthesis σ-receptor modulation

Research Findings and Limitations

  • Synthesis Insights : highlights the use of Cs₂CO₃ and polar aprotic solvents (e.g., DMF) for constructing aromatic amines, which may parallel methods for synthesizing this compound’s deoxygenated backbone .
  • Activity Gaps: While caffeic acid’s phenolic groups confer antioxidant properties, the didehydro and deoxy modifications in this compound likely shift its activity toward enzyme inhibition, though direct evidence is absent in the provided sources .
  • Pharmacological Context : Compounds like BD 1008 () demonstrate the importance of halogenation and heterocycles in receptor targeting, a contrast to the carbohydrate-mimetic strategy of siastatin derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Didehydro-4-deoxysiastatin B, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as selective oxidation and deoxygenation. For analogs like dinaphtho-dioxaphosphepin derivatives (e.g., CAS 861909-30-0), chiral catalysts and controlled reaction conditions (temperature, solvent polarity) are critical for stereochemical fidelity . Purification via preparative HPLC or silica gel chromatography, as described in benzoxazinone derivative protocols , ensures >95% purity. Monitor intermediates using TLC and validate final products via high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves backbone connectivity and stereochemistry, while 2D NMR (COSY, HSQC, HMBC) confirms spatial arrangements. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls), and UV-Vis quantifies conjugation systems. For phosphorous-containing analogs, ³¹P NMR is indispensable, as demonstrated in dioxaphosphepin studies . Cross-reference with X-ray crystallography data (if available) for absolute configuration .

Q. How can researchers assess the compound’s preliminary biological activity in cell-based assays?

  • Methodological Answer : Use standardized cytotoxicity assays (e.g., MTT or resazurin reduction) with dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells. For enzyme inhibition studies (e.g., glycosidases), employ fluorogenic substrates and kinetic analysis, as outlined in galactose dehydrogenase protocols . Optimize buffer pH and cofactor concentrations to minimize false negatives .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in enzymatic pathways?

  • Methodological Answer : Conduct competitive/non-competitive inhibition assays using Lineweaver-Burk plots. For phosphoesterase analogs, pre-incubate the enzyme with the compound and monitor substrate turnover via HPLC or fluorescence . Employ isotopic labeling (e.g., ³²P) to trace phosphorylation/dephosphorylation events. Integrate molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and active-site interactions .

Q. What strategies resolve contradictions in reported biological activity data across independent studies?

  • Methodological Answer : Perform meta-analysis to identify variability sources (e.g., assay conditions, cell lines). Replicate key experiments under standardized protocols, such as harmonized buffer systems (e.g., 0.51 M potassium diphosphate, pH 8.6 ). Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-lab variability. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can researchers optimize stability and solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to identify labile functional groups. Use co-solvents (DMSO/PEG 400) or liposomal encapsulation to enhance aqueous solubility. Monitor plasma stability via LC-MS/MS over 24 hours and calculate half-life (t½). For analogs with logP >5, consider prodrug derivatization to improve bioavailability .

Data Analysis and Reproducibility

Q. What frameworks ensure rigorous statistical analysis and reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare . Apply mixed-effects models to account for batch variability in biological replicates. For dose-response data, use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping for confidence intervals . Document all parameters (e.g., Hill slopes, R²) in supplemental materials.

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